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Compound of Interest

Compound Name:
6-Hydroxy-7-methoxy-3,4-

dihydroquinazolin-4-one

Cat. No.: B109518 Get Quote

An In-depth Technical Guide to 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one:

Properties, Synthesis, and Applications

Introduction
The quinazolinone scaffold is a privileged heterocyclic motif renowned for its broad spectrum of

pharmacological activities, forming the core of numerous approved drugs and clinical

candidates. Within this important class of compounds, 6-Hydroxy-7-methoxy-3,4-
dihydroquinazolin-4-one serves as a pivotal intermediate, particularly in the synthesis of

targeted cancer therapeutics. Its strategic functionalization at the 6-hydroxy position allows for

the introduction of various side chains, leading to potent and selective kinase inhibitors.

This guide provides a comprehensive technical overview of 6-Hydroxy-7-methoxy-3,4-
dihydroquinazolin-4-one for researchers, medicinal chemists, and drug development

professionals. It details the compound's fundamental properties, provides a validated synthetic

protocol, and explores its critical role as a building block in the creation of advanced,

biologically active molecules.

Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physicochemical properties are

foundational to its application in research and development.
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Chemical Identifiers
Identifier Value

IUPAC Name 6-hydroxy-7-methoxy-3H-quinazolin-4-one

CAS Number 179688-52-9[1][2]

Molecular Formula C₉H₈N₂O₃

Synonyms
6-Hydroxy-7-methoxy-4(3H)-quinazolinone, 7-

Methoxyquinazoline-4,6-diol[3]

Chemical Structure
The structure features a bicyclic quinazolinone core with a hydroxyl group at position 6 and a

methoxy group at position 7, providing key handles for further chemical modification.

Caption: 2D Structure of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one.

Physicochemical Data
A summary of key physical and chemical properties is presented below. These values are

crucial for designing reaction conditions, purification strategies, and formulation studies.
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Property Value Source

Molecular Weight 192.17 g/mol [3]

Appearance
White to almost white

powder/crystal
[3]

Melting Point ~293 °C [3]

Boiling Point (Predicted) 420.0 ± 55.0 °C [3]

Density (Predicted) 1.47 ± 0.1 g/cm³ [3]

pKa (Predicted) 9.39 ± 0.20 [3]

XLogP3 (Predicted) 0.3

Storage Temperature
Room Temperature, sealed in

dry conditions
[3]

Synthesis and Characterization
The most common and efficient synthesis of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-
one involves the selective demethylation of the more readily available precursor, 6,7-

dimethoxyquinazolin-4-one.[1] This selective reaction is critical for producing the desired

isomer with a free hydroxyl group for subsequent derivatization.

Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol
This protocol is adapted from established procedures for the selective demethylation of 6,7-

dimethoxyquinazolin-4-one.[1]

Materials:

6,7-Dimethoxyquinazolin-4-one (1 equivalent)

L-Methionine (approx. 1.2 equivalents)
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Methanesulfonic acid (approx. 6.5 mL per gram of starting material)

40% Sodium hydroxide (NaOH) aqueous solution

Ice

Deionized water

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, dissolve 6,7-dimethoxyquinazolin-4-one (e.g., 3.06 g) in methanesulfonic acid

(20 mL).[1]

Addition of Reagent: Add L-methionine (e.g., 2.66 g) to the solution.[1] The causality for

using methionine lies in its ability to act as a soft nucleophile in the presence of a strong

acid, selectively cleaving the methyl ether at the 6-position, which is more sterically

accessible and electronically favorable for this type of reaction compared to the 7-position.

Heating: Heat the reaction mixture to 100 °C and maintain stirring at this temperature for

approximately 22 hours.[1]

Work-up and Neutralization: After the reaction is complete, cool the flask in an ice bath.

Carefully add crushed ice to the reaction mixture to quench the reaction. This step must be

performed cautiously due to the exothermic nature of diluting strong acid.

Product Precipitation: Slowly neutralize the acidic mixture by adding a 40% aqueous sodium

hydroxide solution. Monitor the pH and continue addition until a neutral pH is achieved. The

product will precipitate out of the solution as a solid.[1]

Isolation and Purification: Collect the solid product by filtration under reduced pressure.

Wash the collected solid thoroughly with deionized water to remove any residual salts.[1]

Drying: Air-dry the purified product. For a reported yield of 94%, 2.67 g of 6-hydroxy-7-

methoxyquinazolin-4-one was obtained from 3.06 g of starting material.[1]

Characterization Data
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The identity and purity of the synthesized compound should be confirmed using standard

analytical techniques.

¹H-NMR (300MHz, DMSO-d₆): δ 11.94 (s, 1H), 9.81 (s, 1H), 7.92 (d, 1H), 7.39 (s, 1H), 7.11

(s, 1H), 3.91 (s, 3H).[1] The two singlet peaks at 11.94 and 9.81 ppm correspond to the

acidic protons of the N-H (amide) and O-H (phenol) groups, respectively. The aromatic

protons and the methoxy protons appear at their expected chemical shifts.

Applications in Medicinal Chemistry
The primary value of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one lies in its role as a

versatile synthetic intermediate. The hydroxyl group at the C6 position is a key point for

derivatization, most commonly through etherification, to attach larger, pharmacologically active

moieties.
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Caption: Role as a precursor to advanced bioactive compounds.

Synthesis of Antitumor Agents
This compound is a crucial reactant in the preparation of 4-anilinoquinazoline derivatives, a

class of molecules known for their potent antitumor activities.[1][3] Many of these derivatives

function as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. The

synthesis typically involves:
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Protection/Activation: The 4-oxo group is often converted to a 4-chloro group to facilitate

nucleophilic substitution.

Etherification: The 6-hydroxy group is alkylated with a suitable side chain, often containing a

solubilizing group like a morpholine ring.

Substitution: The 4-chloro group is displaced by a substituted aniline to install the

pharmacophore responsible for kinase binding.

This compound is listed as an intermediate or impurity related to Gefitinib, a well-known EGFR

inhibitor used in cancer treatment.[1]

Synthesis of Kinase Inhibitors
Beyond EGFR inhibitors, 6-Hydroxy-7-methoxy-4(1H)-quinazolinone is also employed as a

reactant in the synthesis of 2-arylbenzothiazoles, which have been investigated as a different

class of kinase inhibitors.[1][3] This highlights the versatility of the quinazolinone core in

generating diverse molecular scaffolds for targeting various protein kinases involved in disease

pathways.

Safety and Handling
Proper safety precautions are essential when handling this chemical.

Hazard Classification: According to the Globally Harmonized System (GHS), this compound

is classified as acutely toxic if swallowed (Acute toxicity, oral, Category 3).

Precautionary Statements:

P264: Wash hands thoroughly after handling.

P270: Do not eat, drink or smoke when using this product.

P301+P316: IF SWALLOWED: Get emergency medical help immediately.

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a

lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should

be performed in a well-ventilated fume hood.
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Conclusion
6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one is more than a simple chemical; it is a

strategic building block that enables the synthesis of complex and highly valuable therapeutic

agents. Its well-defined structure, reliable synthetic route, and the reactive hydroxyl handle at

the C6 position make it an indispensable tool for medicinal chemists. A thorough understanding

of its properties, synthesis, and handling is crucial for any research program focused on the

development of quinazolinone-based kinase inhibitors and other targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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